molecular formula C22H46N2O2.C2H4O2<br>C24H50N2O4 B14166284 Stearamidoethyl(2-hydroxyethyl)amine, acetate CAS No. 53585-52-7

Stearamidoethyl(2-hydroxyethyl)amine, acetate

Cat. No.: B14166284
CAS No.: 53585-52-7
M. Wt: 430.7 g/mol
InChI Key: FMPKQAWGNSGARV-UHFFFAOYSA-N
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Description

Stearamidoethyl(2-hydroxyethyl)amine, acetate is a chemical compound with the molecular formula C24H48N2O3. It is also known as N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide monoacetate. This compound is characterized by its long hydrophobic stearic acid chain and a hydrophilic amine group, making it amphiphilic. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stearamidoethyl(2-hydroxyethyl)amine, acetate typically involves the reaction of stearic acid with 2-aminoethanol to form N-(2-hydroxyethyl)stearamide. This intermediate is then reacted with ethylene oxide to introduce the 2-hydroxyethyl group, forming Stearamidoethyl(2-hydroxyethyl)amine. Finally, the compound is acetylated using acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Stearamidoethyl(2-hydroxyethyl)amine, acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine or alcohol forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction may produce stearamidoethyl(2-hydroxyethyl)amine.

Scientific Research Applications

Stearamidoethyl(2-hydroxyethyl)amine, acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Stearamidoethyl(2-hydroxyethyl)amine, acetate involves its interaction with both hydrophobic and hydrophilic environments. The stearic acid chain interacts with hydrophobic regions, while the amine and hydroxyethyl groups interact with hydrophilic regions. This allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Stearamidoethylamine: Lacks the hydroxyethyl and acetate groups, making it less hydrophilic.

    Stearamidoethyl(2-hydroxyethyl)amine: Similar structure but without the acetate group.

    N-(2-Hydroxyethyl)stearamide: Lacks the ethylene oxide-derived hydroxyethyl group.

Uniqueness

Stearamidoethyl(2-hydroxyethyl)amine, acetate is unique due to its combination of a long hydrophobic chain and multiple hydrophilic groups, which enhances its amphiphilic properties. This makes it more effective as an emulsifying agent and surfactant compared to similar compounds .

Properties

CAS No.

53585-52-7

Molecular Formula

C22H46N2O2.C2H4O2
C24H50N2O4

Molecular Weight

430.7 g/mol

IUPAC Name

acetic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide

InChI

InChI=1S/C22H46N2O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;1-2(3)4/h23,25H,2-21H2,1H3,(H,24,26);1H3,(H,3,4)

InChI Key

FMPKQAWGNSGARV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC(=O)O

Related CAS

53585-52-7
57478-07-6

Origin of Product

United States

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